molecular formula C11H11ClO3 B3392286 1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid CAS No. 936728-03-9

1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B3392286
CAS No.: 936728-03-9
M. Wt: 226.65 g/mol
InChI Key: IJNNWPMZHGIFOW-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H11ClO3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-methoxybenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanecarboxylic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid
  • 1-(3-Chloro-4-ethoxyphenyl)cyclopropanecarboxylic acid
  • 1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid

Uniqueness

1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNNWPMZHGIFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936728-03-9
Record name 1-(3-chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (3-chloro-4-methoxy-phenyl)-acetonitrile (320 mg, 1.76 mmol, 1.00 eq.), 1-bromo-2-chloro ethane (0.51 mL, 6.05 mmol, 3.40 eq.) and benzyltriethylammonium chloride (10 mg, 0.04 mmol, 0.02 eq.) was heated at 70° C. 50% aq. NaOH soln (1.5 mL) was slowly added and the reaction mixture was stirred at 70° C. for 18 hours. 1-Bromo-2-chloro ethane (0.26 mL, 3.03 mmol, 1.72 eq.) and a spatula tip of benzyltriethylammonium chloride were added again and the mixture was stirred at 70° C. for 3 hours. 50% aq. NaOH soln. (1.5 mL) and water (5 mL) were added and the mixture was then heated up to 130° C. and stirred at that temperature for 18 hours. The reaction mixture was allowed to cool to r.t., diluted with water (20 mL) and extracted once with AcOEt (20 mL) and once with DCM (20 mL). The basic aq. layer was acidified with conc. HCl (pH<1). The resulting precipitate was filtered and washed with 1M aq. HCl soln. The filter cake was then redissolved in DCM (20 mL) and washed with 1M HCl soln (2×20 mL) and sat. aq. NaCl soln (1×20 mL). The org. layer was dried over MgSO4, filtered, and concentrated in vacuo to give 1-(3-chloro-4-methoxy-phenyl)-cyclopropanecarboxylic acid as a yellow solid. The product was used without further purification.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0.51 mL
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reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0.26 mL
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reactant
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0 (± 1) mol
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catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
20 mL
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reactant
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Quantity
5 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 2
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1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 3
1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid
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1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid
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1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 6
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1-(3-Chloro-4-methoxyphenyl)cyclopropanecarboxylic acid

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